N,N-Dimethyl-2-mercaptonicotinamide
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Overview
Description
N,N-Dimethyl-2-mercaptonicotinamide is a chemical compound with the molecular formula C12H10BrN3O. It is known for its unique structure, which includes a nicotinamide core with a mercapto group and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-mercaptonicotinamide typically involves the reaction of 2-chloronicotinic acid with dimethylamine and thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-mercaptonicotinamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The nicotinamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted nicotinamides depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-2-mercaptonicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-mercaptonicotinamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the nicotinamide core can interact with various receptors and enzymes, modulating their activity. These interactions can affect multiple biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A solvent with similar dimethylamine functionality.
N,N-Dimethylacetamide: Another solvent with similar properties.
2-Mercaptonicotinic Acid: Shares the mercapto group and nicotinamide core.
Uniqueness
N,N-Dimethyl-2-mercaptonicotinamide is unique due to its combination of a mercapto group and a dimethylated nicotinamide core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8(11)6-4-3-5-9-7(6)12/h3-5H,1-2H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVMZYDJQLKOGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564218 |
Source
|
Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121650-19-9 |
Source
|
Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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